Lirequinil
描述
利雷喹尼,也称为10-氯-1-[(3S)-3-乙氧基吡咯烷-1-羰基]-3-苯基-6,7-二氢苯并[a]喹啉-4-酮,是一种非苯二氮卓类镇静催眠药。它与γ-氨基丁酸A受体的苯二氮卓结合位点结合。 罗氏制药公司在20世纪90年代开发了利雷喹尼,研究发现它与佐匹克隆具有类似的疗效,但副作用更少,例如笨拙和记忆力减退 .
准备方法
利雷喹尼的合成涉及多个步骤:
缩合反应: 将溴化合物与一氧化碳在乙酸钯和1,3-双(二苯基膦基)丙烷的存在下,在热的甲醇中缩合,得到甲酯。
工业生产方法没有广泛记载,但合成通常遵循类似的路线,并针对大规模生产进行优化。
化学反应分析
利雷喹尼会发生各种化学反应:
氧化: 它可以在特定条件下被氧化,形成不同的代谢产物。
还原: 还原反应可以改变其结构,可能改变其药理特性。
取代: 取代反应,特别是涉及氯原子的取代反应,会导致各种衍生物的形成。
这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂。 形成的主要产物取决于所用反应条件和试剂 .
科学研究应用
利雷喹尼主要用于研究其镇静催眠特性。它在以下方面显示出潜力:
神经学研究: 用于研究γ-氨基丁酸A受体及其在睡眠障碍中的作用。
药理学研究: 与其他镇静催眠药(如佐匹克隆)进行比较,以评估其疗效和副作用。
临床试验: 研究了其在不同人群(包括老年人)中的药代动力学和药效学.
作用机制
利雷喹尼通过与γ-氨基丁酸A受体的苯二氮卓结合位点结合发挥作用。这种结合增强了γ-氨基丁酸的抑制效应,导致镇静和催眠作用。 主要分子靶点是γ-氨基丁酸A受体,其通路涉及氯离子通道的调节 .
相似化合物的比较
利雷喹尼与其他非苯二氮卓类镇静催眠药(如佐匹克隆和扎来普隆)相似。它独特之处在于起效时间较慢,作用时间较长。 与佐匹克隆相比,这会导致第二天出现更多的嗜睡现象 .
类似化合物
佐匹克隆: 另一种非苯二氮卓类镇静催眠药,起效时间更快,作用时间更短。
扎来普隆: 以其半衰期极短和第二天几乎没有副作用而闻名。
尽管利雷喹尼的临床应用有限,但其独特的药代动力学特征使其成为进一步研究的兴趣所在。
属性
IUPAC Name |
10-chloro-1-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-3-phenyl-6,7-dihydrobenzo[a]quinolizin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O3/c1-2-32-20-11-12-28(16-20)25(30)23-15-22(17-6-4-3-5-7-17)26(31)29-13-10-18-8-9-19(27)14-21(18)24(23)29/h3-9,14-15,20H,2,10-13,16H2,1H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSWRAUYCIIUEI-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C1)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CCN(C1)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162579 | |
Record name | Lirequinil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143943-73-1 | |
Record name | 10-Chloro-1-[[(3S)-3-ethoxy-1-pyrrolidinyl]carbonyl]-6,7-dihydro-3-phenyl-4H-benzo[a]quinolizin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143943-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lirequinil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143943731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lirequinil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIREQUINIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VUW1087AD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。